molecular formula C21H22ClNO B13750572 3-[Benzyl(methyl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride CAS No. 5409-71-2

3-[Benzyl(methyl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride

Katalognummer: B13750572
CAS-Nummer: 5409-71-2
Molekulargewicht: 339.9 g/mol
InChI-Schlüssel: WTHSBDHNPCCBII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[Benzyl(methyl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride is a complex organic compound with a molecular formula of C21H21NO·HCl. This compound is known for its unique structure, which includes a naphthalene ring and a benzyl(methyl)amino group. It has been studied for various applications in scientific research, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Benzyl(methyl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride typically involves multiple steps. One common method includes the reaction of naphthalene-2-carbaldehyde with benzylmethylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then subjected to further reactions to introduce the propan-1-one group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-[Benzyl(methyl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl(methyl)amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide.

Major Products Formed

    Oxidation: Naphthalene derivatives with oxidized functional groups.

    Reduction: Reduced forms of the compound with hydrogenated bonds.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Wissenschaftliche Forschungsanwendungen

3-[Benzyl(methyl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride has been explored for various scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on neurotransmitter systems.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The exact mechanism of action of 3-[Benzyl(methyl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and signaling pathways.

Eigenschaften

CAS-Nummer

5409-71-2

Molekularformel

C21H22ClNO

Molekulargewicht

339.9 g/mol

IUPAC-Name

3-[benzyl(methyl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride

InChI

InChI=1S/C21H21NO.ClH/c1-22(16-17-7-3-2-4-8-17)14-13-21(23)20-12-11-18-9-5-6-10-19(18)15-20;/h2-12,15H,13-14,16H2,1H3;1H

InChI-Schlüssel

WTHSBDHNPCCBII-UHFFFAOYSA-N

Kanonische SMILES

CN(CCC(=O)C1=CC2=CC=CC=C2C=C1)CC3=CC=CC=C3.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.